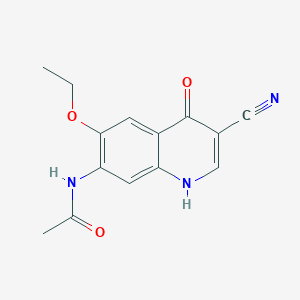![molecular formula C16H12N4 B12579408 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- CAS No. 645417-83-0](/img/structure/B12579408.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that features a fused ring system combining pyrazole and isoquinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- typically involves multicomponent reactions. One common method includes the condensation of aromatic amines, aldehydes, and pyrazolones in the presence of a suitable solvent like ethylene glycol . The reaction conditions often require heating the mixture for several hours to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]quinoline: Another heterocyclic compound with a similar fused ring system.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties.
Uniqueness: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- stands out due to its specific substitution pattern and the resulting unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific photophysical characteristics.
Propriétés
Numéro CAS |
645417-83-0 |
|---|---|
Formule moléculaire |
C16H12N4 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H12N4/c1-10-14-16(20-19-10)12-7-3-2-6-11(12)15(18-14)13-8-4-5-9-17-13/h2-9H,1H3,(H,19,20) |
Clé InChI |
DXKPRQMRIWJOCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


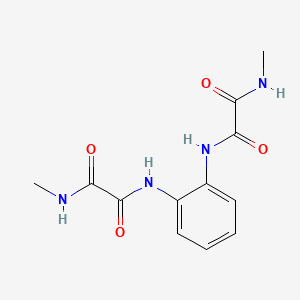
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
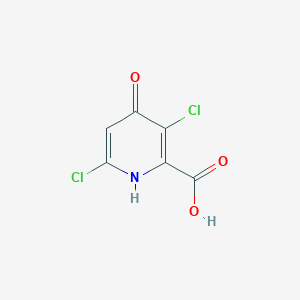
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
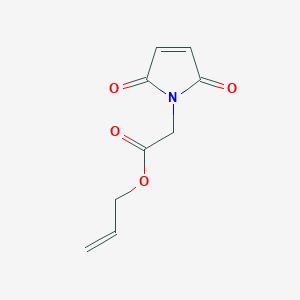
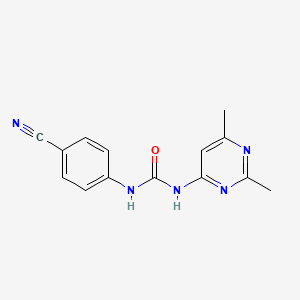
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
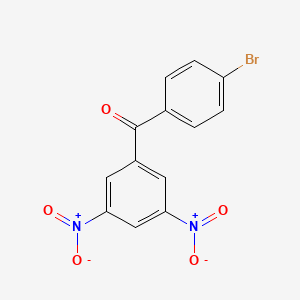
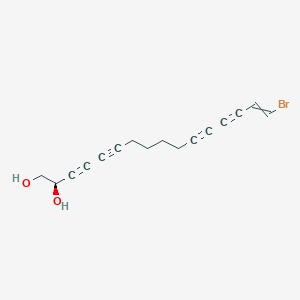
![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)
